2-(5-{[(2-Chloro-4-fluorobenzyl)oxy]ethanimidoyl}-2-thienyl)acetonitrile
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Overview
Description
2-(5-{[(2-Chloro-4-fluorobenzyl)oxy]ethanimidoyl}-2-thienyl)acetonitrile is a complex organic compound characterized by its unique molecular structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-{[(2-Chloro-4-fluorobenzyl)oxy]ethanimidoyl}-2-thienyl)acetonitrile typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes the following steps:
Formation of the Ethanimidoyl Intermediate: This step involves the reaction of 2-chloro-4-fluorobenzyl chloride with an appropriate ethanimidoyl precursor under controlled conditions.
Thienyl Acetonitrile Formation: The intermediate is then reacted with a thienyl acetonitrile derivative to form the final compound.
Industrial Production Methods
Industrial production methods for this compound are designed to maximize yield and purity while minimizing costs and environmental impact. These methods often involve optimized reaction conditions, such as temperature control, solvent selection, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(5-{[(2-Chloro-4-fluorobenzyl)oxy]ethanimidoyl}-2-thienyl)acetonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
2-(5-{[(2-Chloro-4-fluorobenzyl)oxy]ethanimidoyl}-2-thienyl)acetonitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows for its use in biological studies, particularly in understanding molecular interactions.
Industry: The compound is utilized in material science for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(5-{[(2-Chloro-4-fluorobenzyl)oxy]ethanimidoyl}-2-thienyl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through binding to these targets, leading to various biochemical and physiological responses. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4,5-difluorobenzoic acid: This compound shares some structural similarities but differs in its functional groups and overall reactivity.
2-(5-{[(2-Chloro-4-fluorobenzyl)oxy]ethanimidoyl}-2-thienyl)acetonitrile: Other derivatives of this compound may have different substituents, leading to variations in their chemical properties and applications.
Uniqueness
This compound is unique due to its specific combination of functional groups and molecular structure, which confer distinct chemical properties and potential applications. Its versatility in various scientific fields highlights its importance and distinguishes it from other similar compounds.
Properties
IUPAC Name |
2-[5-[(E)-N-[(2-chloro-4-fluorophenyl)methoxy]-C-methylcarbonimidoyl]thiophen-2-yl]acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFN2OS/c1-10(15-5-4-13(21-15)6-7-18)19-20-9-11-2-3-12(17)8-14(11)16/h2-5,8H,6,9H2,1H3/b19-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSGUUCKFTJMEJZ-VXLYETTFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOCC1=C(C=C(C=C1)F)Cl)C2=CC=C(S2)CC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\OCC1=C(C=C(C=C1)F)Cl)/C2=CC=C(S2)CC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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